molecular formula C17H14ClF3N2O3 B2385165 2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone CAS No. 2034535-72-1

2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone

Cat. No.: B2385165
CAS No.: 2034535-72-1
M. Wt: 386.76
InChI Key: OKGPXEHPNPSUOU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone is a complex organic compound characterized by a chlorinated phenoxy group and a trifluoromethylated pyridyl group linked via an azetidine moiety. This compound is significant in medicinal chemistry due to its potential biological activities and utility in drug design and synthesis.

Scientific Research Applications

This compound finds applications in various fields of scientific research:

  • Chemistry: : Utilized as a building block for synthesizing more complex molecules in organic synthesis.

  • Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

  • Medicine: : Explored for its potential therapeutic effects, particularly in targeting diseases related to its biological activities.

  • Industry: : Used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone, a multi-step synthesis approach is typically employed:

  • Preparation of 4-Chlorophenoxyacetyl Chloride: : React 4-chlorophenol with acetyl chloride in the presence of a base such as pyridine under anhydrous conditions to form 4-chlorophenoxyacetyl chloride.

  • Formation of Azetidin-1-yl Ethylamine: : Synthesize the azetidine ring by reacting ethylenediamine with ethylene oxide under pressure.

  • Coupling Reaction: : Combine 4-chlorophenoxyacetyl chloride with 3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-amine under basic conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters, such as temperature, pressure, and reagent concentrations, to improve yield and efficiency. The use of continuous flow reactors can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation reactions at the azetidine moiety or the aromatic rings.

  • Reduction: : Reduction reactions are less common but can occur under specific conditions to modify the pyridyl or phenoxy groups.

  • Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reducing Agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: : Halogenating agents like chlorine (Cl2) or bromine (Br2), and nucleophiles like hydroxide ions (OH-).

Major Products Formed

The major products from these reactions depend on the specific functional groups targeted. For example, oxidation can yield carboxylic acids, while substitution might introduce different functional groups to the aromatic rings.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or proteins that it may inhibit or activate.

  • Pathways: : The compound may interfere with signaling pathways, metabolic processes, or other cellular functions relevant to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-(3-(pyridin-2-yl)azetidin-1-yl)ethanone

  • 2-(4-Bromophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone

Uniqueness

What sets 2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone apart is its combination of a chlorinated phenoxy group with a trifluoromethylated pyridyl group, which provides unique electronic and steric properties that can influence its reactivity and biological activity.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O3/c18-11-4-6-12(7-5-11)25-10-16(24)23-8-13(9-23)26-15-3-1-2-14(22-15)17(19,20)21/h1-7,13H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGPXEHPNPSUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=C(C=C2)Cl)OC3=CC=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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